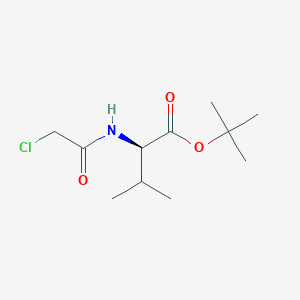

tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloroacetamide is an organic compound used as a building block in organic synthesis . It has a molecular weight of 93.51 and its linear formula is ClCH2CONH2 .

Physical And Chemical Properties Analysis

2-Chloroacetamide is a solid with a melting point between 116-118 °C . It is soluble in methanol, absolute ethanol, and water, but very slightly soluble in diethyl ether .Applications De Recherche Scientifique

Asymmetric Synthesis and Stereochemistry

- The compound is used in stereoselective Mannich reactions for the preparation of complex molecular structures, such as potential precursors of stemofoline, which is significant in medicinal chemistry (Thomas & Vickers, 2009).

- It plays a role in the asymmetric synthesis of diaminobutanoic acid, highlighting its importance in creating chiral compounds with potential biological activity (Bunnage et al., 2003).

Crystallography and Molecular Structure

- The compound is utilized in X-ray crystallography studies to understand molecular packing and hydrogen bonding in crystal structures, which is crucial for the development of new materials and drugs (Didierjean et al., 2004).

Organic Synthesis and Chemical Reactions

- It is involved in the synthesis of carbonyl-containing peroxides, demonstrating its versatility in organic synthesis and the development of new chemical reactions (Vostres et al., 2013).

- The compound is used in the synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, indicating its role in the creation of novel organic molecules (Fox & Ley, 2003).

Medicinal Chemistry and Drug Development

- It is used in the stereoselective synthesis of renin inhibitory peptides, underscoring its importance in the development of new therapeutic agents (Thaisrivongs et al., 1987).

Material Science and Polymer Chemistry

- The compound is significant in the field of polymer chemistry, particularly in the synthesis of hydroxy-terminated polyisobutylene, a material with various industrial applications (Morgan & Storey, 2010).

Catalysis and Reaction Mechanisms

- It plays a role in catalytic chain transfer polymerization processes, which is essential for the development of new catalytic methods and materials (Rajasekhar et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3/c1-7(2)9(13-8(14)6-12)10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFMXZVMZREBOY-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C)(C)C)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/no-structure.png)

![2-Chloro-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2401391.png)